Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate)
Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate
- chloro-(3,3-dichloro-allyl)-mercury
- Methyl 1-Benzyl-5-Oxo-3-Pyrrolidinecarboxylate
- (+/-) Methyl 1-benzyl-2-oxo-4-pyrrolidylcarboxylate
- MLS000712553
- Methyl (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylate
- AB50095
- DTXSID501248434
- EINECS 257-257-9
- 51523-00-3
- BBL022432
- methyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate
- SY020152
- J-521748
- NCGC00245149-01
- HMS2695B14
- DB-016776
- AB50094
- DB-031066
- NSC176916
- 5-Oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid methyl ester
- 51535-00-3
- Bionet2_000906
- methyl 5-oxo-1-(phenylmethyl)pyrrolidine-3-carboxylate
- methyl 5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate
- methyl 1-benzyl-5-oxo-3-pyrrolidine-carboxylate
- AKOS000520587
- methyl 1-benzyl-5-oxo-3-pyrrolidine carboxylate
- AKOS016340088
- methyl 1-benzyl-2-oxo-4-pyrrolidylcarboxylate
- MFCD00003196
- 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(phenylmethyl)-, methyl ester
- SR-01000432887-1
- 6H-020
- Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate, 97%
- 1-benzyl-4-methoxycarbonyl-2-oxopyrrolidine
- Methyl 1-benzyl-5-oxo-pyrrolidine-3-carboxylate
- NSC-176916
- Methyl(R)-1-benzyl-5-oxopyrrolidine-3-carboxylate
- EN300-129838
- SR-01000432887
- NS00058011
- Methyl1-benzyl-5-oxo-3-pyrrolidinecarboxylate
- STK400199
- DB-370668
- EU-0071542
- HMS1366J04
- CS-0049252
- CHEMBL1606750
- AC-30979
- Methyl N-benzyl-5-oxo-pyrrolidine-3-carboxylate
- 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
- SCHEMBL2584810
- SMR000282320
- BP-12477
- NSC 176916
- AG-690/12868292
-
- MDL: M184894
- Inchi: 1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
- InChI Key: WTRWSSDZHQOPJI-UHFFFAOYSA-N
- SMILES: O=C1CC(C(=O)OC)CN1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 345.90100
- Monoisotopic Mass: 233.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.6Ų
Experimental Properties
- PSA: 0.00000
- LogP: 2.96000
Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M184894-25g |
Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate |
51523-00-3 | 98% | 25g |
¥783.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M184894-5g |
Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate |
51523-00-3 | 98% | 5g |
¥258.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M184894-100g |
Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate |
51523-00-3 | 98% | 100g |
¥2781.90 | 2023-09-01 | |
| A2B Chem LLC | AD20722-1g |
METHYL 1-BENZYL-5-OXOPYRROLIDINE-3-CARBOXYLATE |
51523-00-3 | ≥ 98 % | 1g |
$104.00 | 2023-12-30 | |
| A2B Chem LLC | AD20722-5g |
METHYL 1-BENZYL-5-OXOPYRROLIDINE-3-CARBOXYLATE |
51523-00-3 | 98% | 5g |
$139.00 | 2024-04-19 | |
| A2B Chem LLC | AD20722-25g |
METHYL 1-BENZYL-5-OXOPYRROLIDINE-3-CARBOXYLATE |
51523-00-3 | 98% | 25g |
$345.00 | 2024-04-19 | |
| A2B Chem LLC | AD20722-100g |
METHYL 1-BENZYL-5-OXOPYRROLIDINE-3-CARBOXYLATE |
51523-00-3 | 98% | 100g |
$1128.00 | 2024-04-19 |
Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate
Methyl 1-Benzyl-5-Oxopyrrolidine-3-Carboxylate: A Comprehensive Overview
Methyl 1-Benzyl-5-Oxopyrrolidine-3-Carboxylate, identified by the CAS number 51523-00-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and as a versatile building block in synthetic chemistry.
The molecular structure of Methyl 1-Benzyl-5-Oxopyrrolidine-3-Carboxylate consists of a pyrrolidine ring, which is a five-membered cyclic amine, substituted with a benzyl group at position 1 and a methyl ester at position 3. The presence of the ketone group (C=O) at position 5 introduces additional functionality to the molecule, making it a valuable substrate for further chemical transformations.
Recent studies have highlighted the importance of this compound in the synthesis of bioactive molecules. For instance, researchers have explored its role as an intermediate in the construction of complex ring systems, leveraging its reactivity under various reaction conditions. The benzyl group provides steric bulk and electronic effects that can be tuned to achieve desired reactivity in subsequent steps.
One notable application of Methyl 1-Benzyl-5-Oxopyrrolidine-3-Carboxylate is in the synthesis of β-lactam antibiotics. The pyrrolidine ring serves as a precursor for forming these essential drugs, which remain critical in combating bacterial infections worldwide. The methyl ester group facilitates controlled hydrolysis during the synthesis process, ensuring precise functionalization of the final product.
In addition to its role in pharmaceuticals, this compound has found utility in materials science. Its ability to undergo polymerization under specific conditions has led to its investigation as a monomer for producing high-performance polymers with tailored properties. This dual functionality underscores its versatility across multiple disciplines.
From an environmental standpoint, Methyl 1-Benzyl-5-Oxopyrrolidine-3-Carboxylate has been studied for its biodegradability and eco-friendly synthesis pathways. Researchers have developed green chemistry approaches to synthesize this compound using renewable feedstocks and catalytic systems, reducing its environmental footprint while maintaining high yields.
Furthermore, advancements in computational chemistry have enabled detailed modeling of this compound's electronic structure and reactivity profiles. These insights have facilitated the design of more efficient synthetic routes and predictive modeling of its interactions with biological systems.
In conclusion, Methyl 1-Benzyl-5-Oxopyrrolidine-3-Carboxylate (CAS No. 51523-00-3) stands as a testament to the ingenuity and progress in modern organic chemistry. Its diverse applications, coupled with ongoing research into its properties and potential uses, ensure that this compound will continue to play a pivotal role in advancing scientific knowledge and technological innovation.
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